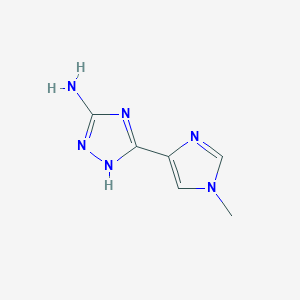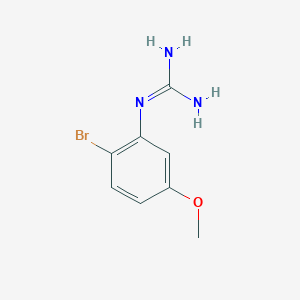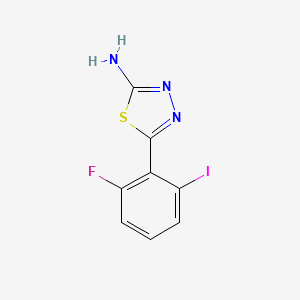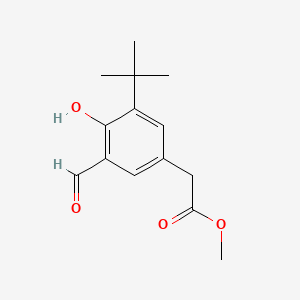![molecular formula C8H7N3O B13680947 8-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13680947.png)
8-Methoxypyrido[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxypyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a methoxy group attached at the 8th position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxypyrido[3,4-d]pyrimidine typically involves the formation of the pyrido[3,4-d]pyrimidine core followed by the introduction of the methoxy group. One common method involves the condensation of appropriate pyridine and pyrimidine precursors under specific conditions. For instance, a solution of compound 1 and enaminone 2 in dioxane can be stirred for an hour, followed by crystallization from ethanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at specific positions on the pyrido[3,4-d]pyrimidine scaffold .
Chemical Reactions Analysis
Types of Reactions
8-Methoxypyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrido[3,4-d]pyrimidine scaffold .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity
Mechanism of Action
The mechanism of action of 8-Methoxypyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s methoxy group plays a crucial role in its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
8-Methoxypyrido[3,4-d]pyrimidine can be compared with other similar compounds, such as pyrido[4,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share a similar fused ring system but differ in their substituents and specific biological activities. For example, pyrazolo[3,4-d]pyrimidines have been studied for their anti-inflammatory and anticancer properties, while pyrido[4,3-d]pyrimidines have been used in the synthesis of tetrahydropteroic acid derivatives .
List of Similar Compounds
- Pyrido[4,3-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
8-methoxypyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-7-6(2-3-10-8)4-9-5-11-7/h2-5H,1H3 |
InChI Key |
AELVRAYPSSGRFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=CN=CN=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


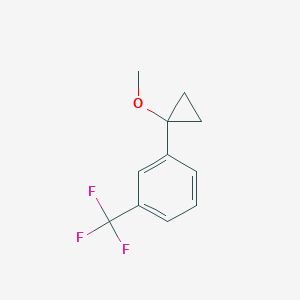
![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)
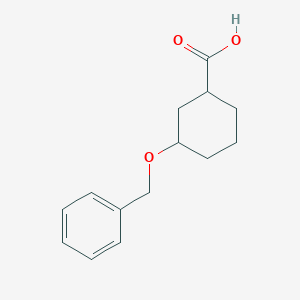

![2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13680887.png)


![[(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B13680892.png)
